

An In-depth Technical Guide to Octadecyl Acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Stearyl acetate

Cat. No.: B7779798

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecyl acetate, also known as **stearyl acetate**, is the ester of octadecanol (stearyl alcohol) and acetic acid. It is a long-chain fatty acid ester with a wide range of applications, primarily in the cosmetics and personal care industries as an emollient and skin-conditioning agent.^[1] Its physicochemical properties also make it a candidate for investigation in pharmaceutical formulations, particularly in the development of lipid-based drug delivery systems. This technical guide provides a comprehensive overview of the chemical identity, properties, synthesis, and potential applications of octadecyl acetate relevant to the fields of research and drug development. While specific biological activity and detailed formulation protocols for octadecyl acetate are not extensively documented in publicly available literature, this guide consolidates the existing knowledge and provides general methodologies applicable to this class of compounds.

Chemical Identity and Synonyms

The unambiguous identification of a chemical substance is crucial for scientific research. The Chemical Abstracts Service (CAS) has assigned a unique registry number to octadecyl acetate to facilitate its identification in literature and databases.

Identifier	Value
CAS Number	822-23-1 [2]
Chemical Name	Octadecyl acetate

Octadecyl acetate is known by several synonyms, which are frequently encountered in scientific literature and commercial product listings.

Synonym
Stearyl acetate [2]
Acetic acid, octadecyl ester [2]
1-Octadecanol acetate [2]
n-Octadecyl acetate [2]
Acetic acid n-octadecyl ester
n-Octadecyl ethanoate

Physicochemical Properties

A thorough understanding of the physicochemical properties of octadecyl acetate is essential for its application in research and formulation development. The following table summarizes key quantitative data.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₄₀ O ₂	[2]
Molecular Weight	312.53 g/mol	[2]
Appearance	White to off-white solid or colorless liquid	[3]
Melting Point	32.84 °C	[3]
Boiling Point	352.43 °C (estimate)	[3]
Density	0.8739 g/cm ³ (estimate)	[3]
Vapor Pressure	6.51E-05 mmHg at 25°C	[3]
Solubility	Chloroform (Sparingly), Methanol (Slightly)	[3]

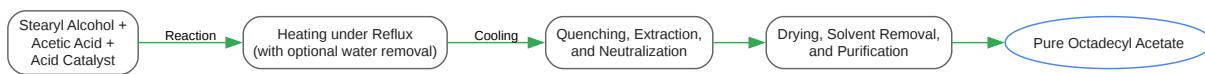
Synthesis of Octadecyl Acetate

Octadecyl acetate is typically synthesized via esterification of stearyl alcohol with acetic acid or a derivative thereof. The most common laboratory and industrial method is the Fischer esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.

Fischer Esterification: A General Protocol

While a specific, detailed protocol for the synthesis of octadecyl acetate is not readily available, the following general procedure for Fischer esterification of a long-chain alcohol can be adapted.

Reaction Principle:


Materials:

- Stearyl alcohol (1-octadecanol)
- Glacial acetic acid

- Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)
- Anhydrous sodium sulfate or magnesium sulfate
- Organic solvent (e.g., toluene, hexane) for azeotropic removal of water (optional)
- Sodium bicarbonate solution (for neutralization)
- Brine (saturated sodium chloride solution)

Experimental Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine stearyl alcohol and a molar excess of glacial acetic acid.
- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.
- Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). To drive the equilibrium towards the product, a Dean-Stark apparatus can be used with a suitable solvent (e.g., toluene) to azeotropically remove the water formed during the reaction.^[4]
- Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.
- Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and finally with brine.
- Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be further purified by vacuum distillation or column chromatography to obtain pure octadecyl acetate.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of octadecyl acetate via Fischer esterification.

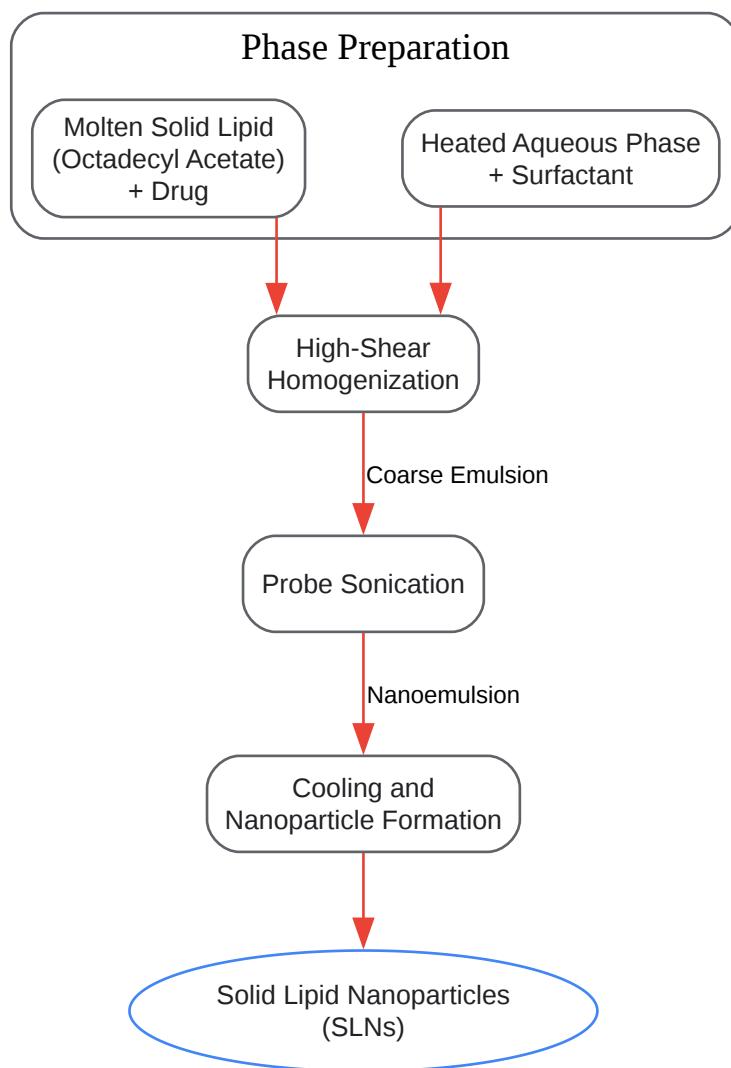
Applications in Drug Development

The lipophilic nature of octadecyl acetate makes it a potential component in lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs). SLNs are colloidal carriers that can encapsulate poorly water-soluble drugs, enhance their bioavailability, and provide controlled release.

Solid Lipid Nanoparticles (SLNs): A General Formulation Protocol

While no specific protocols for formulating octadecyl acetate into SLNs were found, the following is a general procedure for preparing SLNs using a hot homogenization and ultrasonication method, where octadecyl acetate could potentially be used as the solid lipid.

Materials:


- Solid lipid (e.g., Octadecyl Acetate)
- Drug to be encapsulated
- Surfactant (e.g., Polysorbate 80, Lecithin)
- Aqueous phase (e.g., distilled water, buffer)

Experimental Procedure:

- Preparation of Lipid Phase: Melt the solid lipid (octadecyl acetate) by heating it to 5-10 °C above its melting point. Dissolve the lipophilic drug in the molten lipid.
- Preparation of Aqueous Phase: Heat the aqueous phase containing the surfactant to the same temperature as the lipid phase.
- Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize the mixture at high speed using a high-shear homogenizer to form a coarse oil-in-water

emulsion.

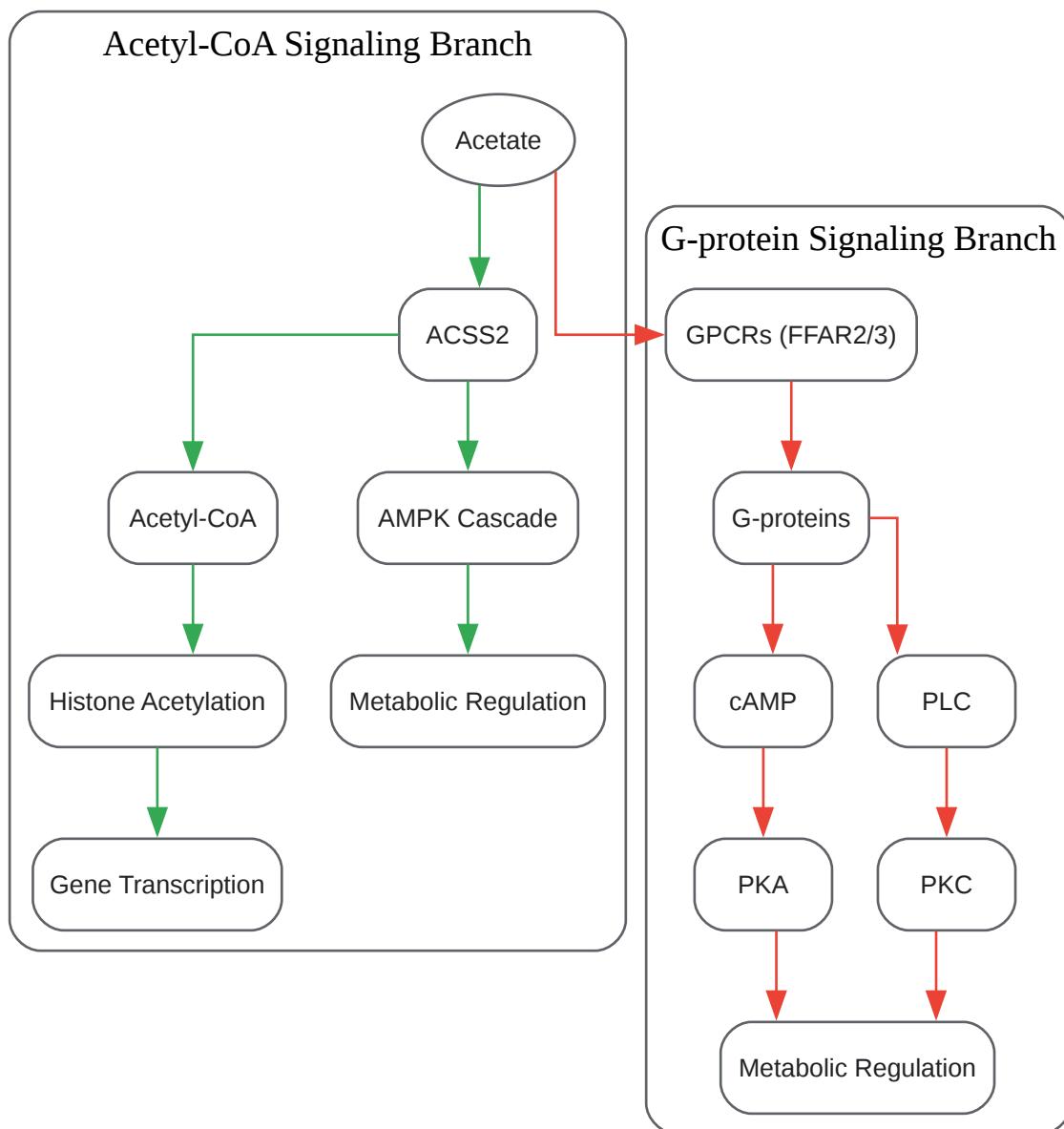
- Ultrasonication: Immediately sonicate the hot pre-emulsion using a probe sonicator to reduce the particle size to the nanometer range.
- Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
- Characterization: The formulated SLNs should be characterized for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug release profile.

[Click to download full resolution via product page](#)

A general workflow for the formulation of Solid Lipid Nanoparticles (SLNs).

Biological Activity and Signaling Pathways

There is limited specific information available on the biological activity of octadecyl acetate. However, some studies have reported on the general biological activities of octadecanoic acid esters.


Potential Antimicrobial and Antiviral Activity

Some sources suggest that octadecanoic acid esters may possess antiviral, antibacterial, and antioxidant properties.^[5] However, specific studies with quantitative data, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC₅₀) values for octadecyl acetate, are lacking in the reviewed literature.

Signaling Pathways

No direct studies on the effect of octadecyl acetate on specific signaling pathways were identified. However, the acetate moiety, upon hydrolysis, could potentially influence cellular processes. Acetate is known to act through at least two major signaling pathways:

- Acetyl-CoA Signaling Branch: This ubiquitous pathway involves the regulation of protein function and gene transcription through acetylation and deacetylation cycles, as well as through AMPK kinase cascades.
- G-protein Signaling Branch: This pathway is more cell-type specific and involves signaling through G-protein coupled receptors (GPCRs) like FFAR2 and FFAR3, leading to downstream effects via cyclic AMP (cAMP) and phospholipase C (PLC).

[Click to download full resolution via product page](#)

General signaling pathways of acetate, a potential metabolite of octadecyl acetate.

It is important to note that the biological effects of octadecyl acetate as an intact ester molecule may differ significantly from those of its hydrolysis products. Further research is needed to elucidate the specific biological activities and mechanisms of action of octadecyl acetate.

Toxicology and Safety

There is a lack of comprehensive toxicological data for octadecyl acetate. Safety Data Sheets often state that data on acute toxicity, such as the LD50 (median lethal dose), is not available. However, **stearyl acetate** is considered safe for use in cosmetic products, where it functions as a skin-conditioning agent and emollient.

Conclusion

Octadecyl acetate is a well-characterized long-chain fatty acid ester with established applications in the cosmetics industry. For researchers and professionals in drug development, its lipophilic nature and status as a generally recognized as safe (GRAS) ingredient in topical formulations suggest its potential as a component in lipid-based drug delivery systems. However, a significant gap exists in the publicly available literature regarding specific, detailed experimental protocols for its synthesis and formulation, as well as comprehensive data on its biological activities and toxicology. The general methodologies and conceptual frameworks presented in this guide are intended to provide a foundation for further investigation into the potential of octadecyl acetate in pharmaceutical research and development. Future studies should focus on elucidating its specific biological effects, developing and optimizing its formulation into drug delivery systems, and conducting thorough toxicological assessments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EP0346451A1 - Antiviral activity of fatty acids and monoglycerides - Google Patents [patents.google.com]
- 2. Octadecyl acetate | C20H40O2 | CID 69968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 5'-O-Fatty Acyl Ester Derivatives of 3'-Fluoro-2',3'-dideoxythymidine as Potential Anti-HIV Microbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. storage.imrpress.com [storage.imrpress.com]
- 5. NF-κB Signaling: Multiple angles to target OA - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to Octadecyl Acetate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7779798#octadecyl-acetate-cas-number-and-synonyms\]](https://www.benchchem.com/product/b7779798#octadecyl-acetate-cas-number-and-synonyms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com